molecular formula C16H13BrN4O2S B2962607 N-(4-bromophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896336-25-7

N-(4-bromophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2962607
CAS No.: 896336-25-7
M. Wt: 405.27
InChI Key: QGYLZOKEUAWVRC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 8 and a sulfanyl acetamide moiety at position 2.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2S/c1-10-6-7-21-13(8-10)19-15(20-16(21)23)24-9-14(22)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYLZOKEUAWVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridotriazine Ring: The pyridotriazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine and an appropriate electrophile.

    Formation of the Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through a reaction between the intermediate compound and a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

N-(4-bromophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

FPR Agonists with Pyridazinone Cores

highlights three pyridazin-3(2H)-one derivatives sharing the N-(4-bromophenyl)-acetamide backbone but differing in substituents on the pyridazinone ring:

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Mixed FPR1/FPR2 agonist.
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Potent and specific FPR2 agonist.

Key Differences :

  • Substituent Position: The 3-methoxybenzyl vs. 4-methoxybenzyl group on the pyridazinone ring alters receptor specificity. The para-methoxy substitution enhances FPR2 selectivity, while meta-methoxy promotes dual FPR1/FPR2 activation .
  • Biological Activity : Both compounds activate calcium mobilization and chemotaxis in human neutrophils, but the 4-methoxy derivative exhibits higher FPR2 specificity .
Orco Agonists with Triazole Cores

describes VUAA-1 and OLC-12, sulfanyl acetamide derivatives with triazole cores instead of pyridotriazinone:

  • VUAA-1 : N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide.
  • OLC-12 : 2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide.

Key Differences :

  • Target Specificity : These compounds target insect olfactory receptors (Orco) rather than human FPRs, emphasizing the role of the heterocyclic core in determining biological targets.
  • Structural Motifs: The triazole-pyridine combination in VUAA-1 and OLC-12 contrasts with the pyridotriazinone core of the target compound, suggesting divergent structure-activity relationships .
Enzyme Inhibitors with Oxadiazole Cores

lists sulfanyl acetamides with 1,3,4-oxadiazole cores, such as 8t , 8u , 8v , and 8w , which exhibit inhibition of lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE):

Compound ID Substituent on Phenyl Ring Heterocycle Molecular Weight (g/mol) Key Activity
8t 5-Chloro-2-methylphenyl Oxadiazole 428.5 LOX inhibition
8u 2-Ethoxy-6-methylphenyl Oxadiazole 422.0 α-Glucosidase inhibition
8v 2-Methyl-6-nitrophenyl Oxadiazole 423.0 BChE inhibition
8w 4-Methyl-2-pyridinyl Oxadiazole 379.0 Not specified

Key Differences :

  • Heterocyclic Core: The oxadiazole ring in these compounds vs. the pyridotriazinone in the target compound correlates with distinct enzyme targets (e.g., LOX vs. FPRs).
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 8v) enhance BChE inhibition, while bulky groups (e.g., ethoxy in 8u) may improve α-glucosidase binding .

Biological Activity

N-(4-bromophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15BrN4O2S
  • Molecular Weight : 396.29 g/mol
  • CAS Number : Not specified

The compound features a bromophenyl group and a pyrido[1,2-a][1,3,5]triazin moiety that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. The presence of the bromine atom enhances the compound's ability to form hydrogen bonds with target enzymes, potentially increasing its inhibitory effects .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could mitigate oxidative stress in biological systems .
  • Anticancer Potential : Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit significant anticancer activity. The specific structure of this compound may enhance its efficacy against cancer cells through multiple pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Observation Reference
Enzyme InhibitionInhibitory effects on COX and LOX
Antioxidant ActivityPotential to scavenge free radicals
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Cyclooxygenase Inhibition : A study evaluated various derivatives for their inhibitory effects on COX enzymes. Compounds with similar structures demonstrated IC50 values in the micromolar range against COX enzymes .
  • Anticancer Screening : In a screening of a drug library for anticancer activity using multicellular spheroids, related triazin compounds exhibited promising results against various cancer cell lines .
  • Antioxidant Evaluation : Compounds structurally related to N-(4-bromophenyl)-2-(...) were tested for their antioxidant capacities using DPPH and ABTS assays. Results indicated significant scavenging activities .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-bromophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves:

Core Pyridotriazinone Formation : Cyclocondensation of substituted pyridine derivatives with triazine precursors under basic conditions.

Sulfanyl Acetamide Coupling : Nucleophilic substitution between the pyridotriazinone thiolate and bromoacetamide intermediates (e.g., N-(4-bromophenyl)-2-bromoacetamide). Optimize reaction conditions (e.g., DMF as solvent, K₂CO₃ as base, 60–80°C) to enhance yield .

  • Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration and confirm sulfanyl-acetamide bonding geometry. Use single-crystal diffraction (e.g., Mo-Kα radiation, 298 K) with refinement software (e.g., SHELXL) to analyze bond angles and torsion parameters .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and carbonyl signals (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ matching C₁₉H₁₄BrN₅O₂S (e.g., m/z 464.0) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ATPase assays. IC₅₀ values can be compared to reference inhibitors (e.g., Gefitinib for EGFR).
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .

Advanced Research Questions

Q. How can synthetic yield be optimized in the presence of competing byproducts (e.g., des-bromo or sulfoxide derivatives)?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to screen variables (temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can identify critical factors (e.g., excess bromoacetamide reduces des-bromo byproducts) .
  • Byproduct Mitigation :
  • Add antioxidants (e.g., BHT) to suppress sulfoxide formation.
  • Purify via flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (DCM/hexane) .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal Validation :

Re-test in cell-free (e.g., enzymatic) vs. cell-based (e.g., cytotoxicity) assays to distinguish direct target engagement from off-target effects.

Use SPR (surface plasmon resonance) to measure binding kinetics (KD) and confirm target specificity .

  • Assay Standardization : Normalize data using Z’-factor analysis to ensure robustness across labs .

Q. What computational strategies predict structure-activity relationships (SAR) for pyridotriazine derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO/LUMO energies) with inhibitory activity .
  • Molecular Docking : Dock the compound into target proteins (e.g., HIV-1 RT) using AutoDock Vina. Focus on key interactions (e.g., sulfanyl group with Cys residues, bromophenyl with hydrophobic pockets) .

Q. How to design analogs with improved metabolic stability while retaining activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 4-bromophenyl group with trifluoromethyl (CF₃) or cyano (CN) groups to enhance lipophilicity and oxidative stability .
  • Pro-drug Strategies : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide moiety to improve solubility and controlled release .

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